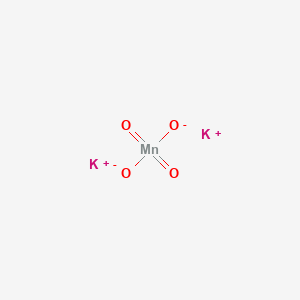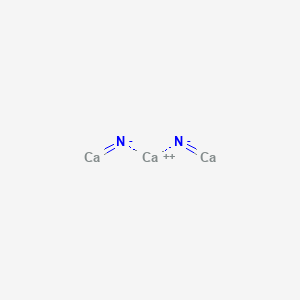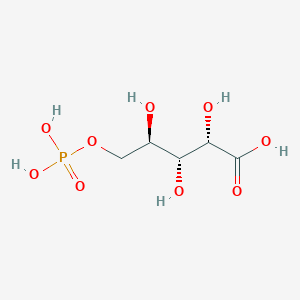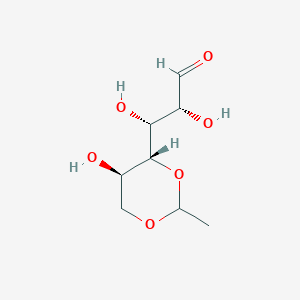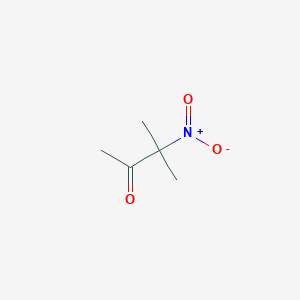
3,5-Dimethylpyridin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-Dimethylpyridin-4-amine involves several steps, including oxidation, amination, and sometimes Hofmann degradation, starting from 3,5-dimethylpyridine. This process has been optimized to achieve high yields under mild reaction conditions, which are efficient and straightforward for laboratory preparation (Xu Shichao, 2012).
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylpyridin-4-amine is characterized by the presence of dimethyl groups that influence its electronic configuration and reactivity. Detailed studies using techniques like Density Functional Theory (DFT) have been conducted to understand the bond lengths, angles, and vibrational frequencies, which are crucial for predicting its behavior in chemical reactions (Aysha Fatima et al., 2021).
Chemical Reactions and Properties
3,5-Dimethylpyridin-4-amine undergoes various chemical reactions, including amination and coupling reactions. Its reactivity is influenced by the dimethyl groups, which can affect the compound's nucleophilicity and electrophilicity. Specific reactions have been explored, such as the synthesis of pyridinium chloride from lutidines and the transformation of pyridine derivatives through oxidative amination (G. J. Palenik et al., 1990).
Physical Properties Analysis
The physical properties of 3,5-Dimethylpyridin-4-amine, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses and industrial processes. These properties are determined by its molecular structure and the presence of functional groups that can interact with solvents and other compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are influenced by the dimethylpyridin-4-amine structure. Studies have shown that substitutions at the pyridine ring, such as N-phenyl substitutions, can significantly affect the compound's fluorescence and photochemical behavior, showcasing its potential in various chemical and analytical applications (Jye‐Shane Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis of 3,5-Diaminopyridine and Related Compounds : A study by Xu Shichao (2012) described a new synthetic route to 3,5-diaminopyridine from 3,5-dimethylpyridine, which could be significant for creating various chemical intermediates (Xu Shichao, 2012).
Catalysis in Chemical Reactions : N,N-Dimethylpyridin-4-amine was successfully used as a catalyst for cyanoethoxycarbonylation of aldehydes by Khan et al. (2010), indicating its potential in enhancing chemical reactions (Noor-ul H. Khan et al., 2010).
Study of Hydrogen Bonded Complexes : Awad and Habeeb (1996) investigated the infrared spectra and molecular orbital studies of complexes involving 3,5-dimethylpyridine, contributing to our understanding of hydrogen bonding in chemistry (M. Awad & M. M. Habeeb, 1996).
Development of New Chemical Compounds : Research by Wrackmeyer et al. (2007) involved the creation of new chemical structures using 3,5-dimethylpyridine, highlighting its utility in the synthesis of novel compounds (B. Wrackmeyer et al., 2007).
Catalysis in Enantioselective Reactions : Melchiorre and Jørgensen (2003) used chiral amines, including 3,5-dimethylpyridin-4-amine derivatives, as catalysts for enantioselective Michael addition of aldehydes to vinyl ketones, an important reaction in organic synthesis (P. Melchiorre & K. A. Jørgensen, 2003).
Complex Formation with Lanthanide Iodides : Ramakrishnan and Soundararajan (1977) studied the complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides, indicating potential applications in materials science (L. Ramakrishnan & S. Soundararajan, 1977).
Investigation of Proton Transfer Mechanisms : Majerz and Gutmann (2011) examined the structure of complexes involving 3,5-dimethylpyridine to discuss proton transfer mechanisms, contributing to the understanding of chemical bonding (I. Majerz & M. Gutmann, 2011).
Thermodynamics Studies : González et al. (2008) explored the thermodynamics of mixtures containing 3,5-dimethylpyridine, providing insights into the behavior of such compounds in various conditions (J. González et al., 2008).
Neurotoxicity Research : Anthony et al. (1983) studied the neurotoxicity of 3,4-dimethyl-2,5-hexanedione and its interaction with model amines including 3,5-dimethylpyridine derivatives, relevant for toxicology studies (D. Anthony et al., 1983).
Synthesis of Novel Chemical Complexes : Várhelyi et al. (2015) synthesized and characterized novel [Fe(methylisopropylglyoximato)2(amine)2] mixed chelates using 3,5-dimethylpyridine, pointing to its use in creating complex metal-organic structures (C. Várhelyi et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLABOTLITCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481699 | |
| Record name | 3,5-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyridin-4-amine | |
CAS RN |
43078-60-0 | |
| Record name | 3,5-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



